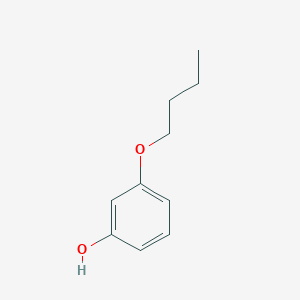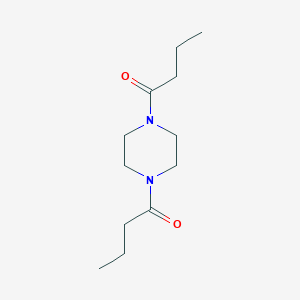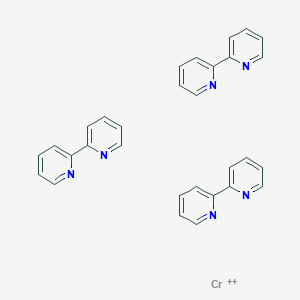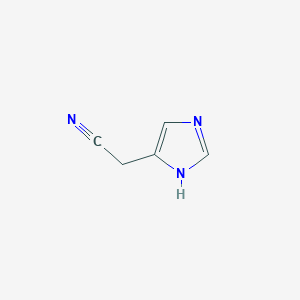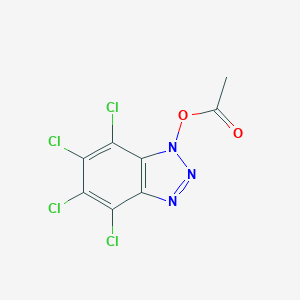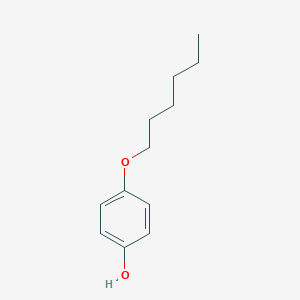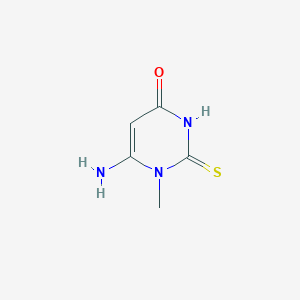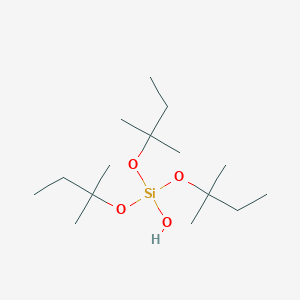
Tris(tert-pentoxy)silanol
描述
Tris(tert-pentoxy)silanol, with the chemical formula (CH₃CH₂C(CH₃)₂O)₃SiOH, is an organosilicon compound. It is a colorless liquid known for its high purity and stability. This compound is primarily used in various industrial applications, including as a precursor in the deposition of silicon-containing films.
准备方法
Synthetic Routes and Reaction Conditions: Tris(tert-pentoxy)silanol is synthesized through the reaction of silicon tetrachloride with tert-pentanol in the presence of a base. The reaction typically proceeds as follows: [ \text{SiCl}_4 + 3 \text{(CH₃CH₂C(CH₃)₂OH)} \rightarrow \text{(CH₃CH₂C(CH₃)₂O)}_3\text{SiOH} + 3 \text{HCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where silicon tetrachloride and tert-pentanol are mixed under controlled conditions. The reaction is carried out at elevated temperatures and the product is purified through distillation to achieve high purity levels.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and alcohols.
Condensation: It can participate in condensation reactions to form siloxane bonds, which are crucial in the formation of silicon-based polymers and resins.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases are used to facilitate the formation of siloxane bonds.
Major Products:
Hydrolysis: Silanols and tert-pentanol.
Condensation: Siloxane polymers and resins.
科学研究应用
Tris(tert-pentoxy)silanol has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of silicon-containing compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form durable silicon-based films.
作用机制
The mechanism of action of tris(tert-pentoxy)silanol involves its ability to form siloxane bonds through condensation reactions. These bonds are essential in the formation of silicon-based networks and materials. The compound interacts with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of stable silicon-oxygen bonds.
相似化合物的比较
Tris(tert-butoxy)silanol: Similar in structure but with tert-butoxy groups instead of tert-pentoxy groups.
Trimethylsilanol: Contains three methyl groups attached to silicon.
Tris(trimethylsiloxy)silane: Features three trimethylsiloxy groups attached to silicon.
Uniqueness: Tris(tert-pentoxy)silanol is unique due to its specific tert-pentoxy groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly suitable for applications requiring specific reactivity and stability.
属性
IUPAC Name |
hydroxy-tris(2-methylbutan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O4Si/c1-10-13(4,5)17-20(16,18-14(6,7)11-2)19-15(8,9)12-3/h16H,10-12H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJFXWYTRPGGRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)O[Si](O)(OC(C)(C)CC)OC(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17906-35-3 | |
| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17906-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017906353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tris(1,1-dimethylpropyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tris(tert-pentoxy)silanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


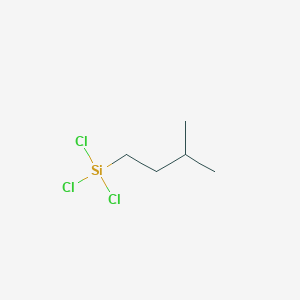
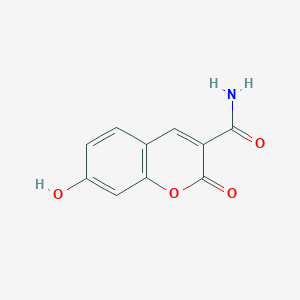

![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
